Product packaging for 2-(2-Acetamidophenoxy)acetamide(Cat. No.:CAS No. 452346-28-0)

2-(2-Acetamidophenoxy)acetamide

Cat. No.: B6612761
CAS No.: 452346-28-0
M. Wt: 208.21 g/mol
InChI Key: UTOFXJKOJLEWLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(2-Acetamidophenoxy)acetamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, serving as a key synthetic intermediate and possessing a unique biological profile. While specific studies on this exact molecule are emerging, research on closely related structural analogs provides strong evidence for its potential research applications and mechanism of action. Compounds based on the 2-acetamidophenol scaffold, such as 2-Acetamidophenol (2-AAP), have demonstrated substantial lipid-lowering and anti-atherosclerotic properties in preclinical models. These related compounds work by dramatically regulating the ferroptosis and glutathione metabolic pathways, upregulating genes related to GSH synthesis and transport (such as gclc, gclm, gss, and gpx4a), and enhancing the expression of genes involved in iron ion storage and transportation (including fpn1, fth, and g6pd) . This mechanism leads to alleviated hyperlipidemia, reduced oxidative stress, and inhibited foam cell formation, positioning this class of compounds as promising candidates for cardiovascular disease research . Furthermore, the core chemical structure serves as a versatile building block for synthesizing various biologically active derivatives, including 5-oxo-imidazolidine compounds, which have shown notable antimicrobial efficacy against various bacterial strains . Researchers will find this compound particularly valuable for investigating metabolic pathways, developing novel therapeutic agents, and exploring inflammatory and infectious disease models. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O3 B6612761 2-(2-Acetamidophenoxy)acetamide CAS No. 452346-28-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-acetamidophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-7(13)12-8-4-2-3-5-9(8)15-6-10(11)14/h2-5H,6H2,1H3,(H2,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOFXJKOJLEWLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601266338
Record name N-[2-(2-Amino-2-oxoethoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601266338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452346-28-0
Record name N-[2-(2-Amino-2-oxoethoxy)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=452346-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(2-Amino-2-oxoethoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601266338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 2 Acetamidophenoxy Acetamide

Retrosynthetic Analysis of 2-(2-Acetamidophenoxy)acetamide

A retrosynthetic analysis of this compound reveals several potential disconnection points. The most logical disconnections are at the amide and ether bonds, as these represent common and reliable bond-forming reactions. ias.ac.inamazonaws.com

Primary Disconnections:

C-N Bond Disconnection (Amide): Disconnecting the terminal acetamide (B32628) group leads to 2-(2-acetamidophenoxy)acetic acid and ammonia (B1221849) or a corresponding amine equivalent. This is a standard approach for amide synthesis. ias.ac.inyoutube.com

C-O Bond Disconnection (Ether): Cleavage of the ether linkage points to 2-acetamidophenol (B195528) and a suitable two-carbon synthon, such as 2-chloroacetamide. This approach is based on the Williamson ether synthesis. amazonaws.com

C-N Bond Disconnection (Acetanilide): Alternatively, disconnection of the acetamido group on the phenyl ring reveals 2-(2-aminophenoxy)acetamide and an acetylating agent like acetyl chloride or acetic anhydride (B1165640).

These primary disconnections suggest key intermediates and starting materials, which can be further broken down into simpler, commercially available precursors. The choice of the forward synthetic route will depend on factors such as starting material availability, reaction efficiency, and control over side reactions.

Classical Synthetic Routes for this compound

Based on the retrosynthetic analysis, several classical synthetic routes can be proposed for the preparation of this compound. These routes often involve multi-step sequences to build the molecule's core structure and introduce the necessary functional groups.

Amide Bond Formation Strategies

The formation of the terminal acetamide group is a critical step. A common strategy involves the activation of a carboxylic acid precursor, 2-(2-acetamidophenoxy)acetic acid, followed by reaction with an amine. unimi.it

Table 1: Proposed Reagents for Amide Bond Formation

Activating AgentAmine SourceReaction Conditions
Thionyl chloride (SOCl₂)Ammonia (NH₃)Anhydrous, aprotic solvent (e.g., THF, DCM)
Oxalyl chlorideAmmonia (NH₃)Anhydrous, aprotic solvent (e.g., THF, DCM)
Carbodiimides (e.g., DCC, EDC)Ammonia (NH₃) or Ammonium Chloride (NH₄Cl)Aprotic solvent (e.g., DCM, DMF)

Alternatively, the direct amidation of an ester, such as methyl 2-(2-acetamidophenoxy)acetate, with ammonia can be employed, although this may require harsher conditions.

Ether Linkage Synthesis Approaches

The formation of the ether linkage is another key transformation. The Williamson ether synthesis is a well-established and versatile method for this purpose. amazonaws.com This would involve the reaction of the sodium salt of 2-acetamidophenol with a suitable electrophile.

Table 2: Proposed Reactants for Ether Linkage Synthesis

Nucleophile (from 2-acetamidophenol)ElectrophileBaseSolvent
Sodium 2-acetamidophenoxide2-ChloroacetamideSodium Hydride (NaH) or Sodium Hydroxide (NaOH)Aprotic polar solvent (e.g., DMF, DMSO)
Potassium 2-acetamidophenoxide2-BromoacetamidePotassium Carbonate (K₂CO₃)Acetone, Acetonitrile (B52724)

The choice of base and solvent is crucial to ensure efficient deprotonation of the phenol (B47542) and to facilitate the nucleophilic substitution reaction.

Multi-step Reaction Sequences

Given the structure of the target molecule, a multi-step synthesis is inevitable. utdallas.edu A plausible sequence, integrating both ether and amide bond formation, is outlined below. This proposed pathway starts from readily available starting materials.

Scheme 1: Proposed Multi-step Synthesis of this compound

Protection of the Amino Group: Starting with 2-aminophenol (B121084), the amino group is first protected as an acetamide to prevent its interference in subsequent reactions. This is typically achieved by reacting 2-aminophenol with acetic anhydride or acetyl chloride. utdallas.edu

Ether Formation: The resulting 2-acetamidophenol is then subjected to a Williamson ether synthesis with an α-haloacetic acid ester, such as ethyl chloroacetate, in the presence of a base like potassium carbonate. This step forms the ether linkage and introduces the ester functionality.

Ester Hydrolysis: The ethyl ester of 2-(2-acetamidophenoxy)acetic acid is then hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide, followed by acidification.

Amide Formation: Finally, the carboxylic acid is converted to the target amide, this compound. This can be achieved by first converting the carboxylic acid to its acid chloride using thionyl chloride, followed by reaction with ammonia.

This sequence strategically builds the molecule by first establishing the less reactive acetamido group, then forming the ether linkage, and finally converting the ester to the desired primary amide.

Modern and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of more sustainable and efficient methods. sphinxsai.com These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve atom economy.

Catalytic Methods

Catalytic methods offer a greener alternative to stoichiometric reagents for amide bond formation. For instance, various catalysts can facilitate the direct amidation of carboxylic acids with amines, avoiding the need for activating agents that generate stoichiometric byproducts. rsc.org

A recently reported synthesis of 2-(2-formylphenoxy)acetamide (B1273628) utilized potassium carbonate as a base in the reaction between salicylaldehyde (B1680747) and 2-chloroacetamide, which suggests a potential catalytic or base-mediated pathway for the etherification step in the synthesis of the target molecule. researchgate.net

Furthermore, enzymatic methods for amide bond formation are gaining traction as a highly selective and environmentally benign approach. waseda.jp While not yet reported for this specific molecule, the use of lipases or other amidases could be explored for the final amidation step.

Flow Chemistry Applications

The application of flow chemistry to the synthesis of this compound and its derivatives offers significant advantages over traditional batch methods, including enhanced reaction speed, improved safety, and greater control over reaction parameters. While specific research directly detailing the flow synthesis of this compound is not extensively documented in the provided results, the principles of flow chemistry are widely applicable to the types of reactions involved in its synthesis, such as N-acetylation and ether formation.

Flow chemistry systems enable precise control of temperature, pressure, and reaction time by passing reagents through a network of tubes or channels. This continuous processing can lead to higher yields and purities by minimizing the formation of byproducts. For the synthesis of related acetamide compounds, flow reactors have been successfully employed, demonstrating the potential for this technology in the production of this compound. The contained nature of flow systems also allows for the safe handling of hazardous reagents and intermediates that might be involved in the synthetic route.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful and efficient technique for the rapid production of acetamide derivatives, including those structurally related to this compound. researchgate.netirjmets.comnih.govresearchgate.netcem.com This method utilizes microwave irradiation to directly and uniformly heat the reaction mixture, leading to a significant acceleration of chemical reactions compared to conventional heating methods. irjmets.comresearchgate.netcem.com The benefits of this approach include shorter reaction times, often reduced from hours to minutes, increased product yields, and cleaner reaction profiles with fewer byproducts. researchgate.netresearchgate.net

The synthesis of various N-aryl acetamides and related structures has been successfully achieved using microwave technology. researchgate.netnih.govresearchgate.net For instance, the condensation of N-acylisatins with anilines to form α-ketoamide derivatives has been efficiently promoted by microwave irradiation, highlighting the utility of this method for forming amide bonds. researchgate.net Similarly, the synthesis of 2-chloro-N-aryl acetamide derivatives has been expedited through microwave-assisted procedures. irjmets.com These examples underscore the potential for applying microwave-assisted synthesis to the key bond-forming reactions in the preparation of this compound, such as the ether linkage formation between a phenol and an acetamide moiety or the N-acetylation step. The use of microwave-assisted synthesis is also considered an environmentally friendly approach, often requiring less solvent and energy. irjmets.comresearchgate.net

Chemical Transformations and Derivatization of this compound

The chemical structure of this compound offers multiple sites for chemical modification, allowing for the generation of a diverse range of derivatives with potentially altered physicochemical and biological properties. These transformations can be broadly categorized into modifications of the acetamide moiety, the phenoxy ring system, and the elaboration of the side chain.

Functional Group Interconversions on the Acetamide Moiety

The acetamide functional group (-NHC(O)CH₃) is a key feature of the molecule and can undergo various chemical transformations. solubilityofthings.com These interconversions are fundamental in synthetic organic chemistry for creating new analogs. solubilityofthings.com

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine, 2-(2-aminophenoxy)acetamide, and acetic acid. This reaction is a common strategy for removing the acetyl protecting group to allow for further functionalization of the resulting primary amine. archivepp.com

Reduction: The amide can be reduced to the corresponding ethylamine (B1201723) derivative using strong reducing agents like lithium aluminum hydride (LiAlH₄). vanderbilt.edu This converts the acetamide into a more flexible and basic aminoethyl group.

Conversion to Thioamide: The oxygen atom of the carbonyl group can be replaced with a sulfur atom using reagents like Lawesson's reagent, yielding the corresponding thioacetamide (B46855) derivative. This modification can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule.

Dehydration to Nitrile: While less common for N-acetyl groups, under specific and often harsh dehydrating conditions, the acetamide could potentially be converted to a nitrile. archivepp.comvanderbilt.edu

Table 1: Key Functional Group Interconversions of the Acetamide Moiety

TransformationReagents and ConditionsProduct Functional Group
HydrolysisAcid (e.g., HCl) or Base (e.g., NaOH), HeatPrimary Amine (-NH₂)
ReductionLithium Aluminum Hydride (LiAlH₄)Ethylamine (-NHCH₂CH₃)
ThionationLawesson's ReagentThioacetamide (-NHC(S)CH₃)

Modifications of the Phenoxy Ring System

The aromatic phenoxy ring provides a scaffold for various electrophilic substitution reactions, allowing for the introduction of a wide range of substituents. researchgate.net The existing acetamido and acetamidomethoxy groups will direct incoming electrophiles to specific positions on the ring.

Halogenation: Electrophilic halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms onto the aromatic ring. The positions of substitution will be influenced by the directing effects of the existing substituents.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group (-NO₂) onto the ring. The nitro group can subsequently be reduced to an amino group, providing a handle for further derivatization.

Sulfonation: Fuming sulfuric acid can introduce a sulfonic acid group (-SO₃H) onto the aromatic ring.

Friedel-Crafts Acylation and Alkylation: Under Friedel-Crafts conditions, acyl or alkyl groups can be introduced onto the phenoxy ring, although the presence of the deactivating acetamido group might require carefully chosen catalysts and reaction conditions.

Table 2: Representative Modifications of the Phenoxy Ring

ReactionReagentIntroduced Substituent
BrominationN-Bromosuccinimide (NBS)-Br
NitrationHNO₃ / H₂SO₄-NO₂
SulfonationFuming H₂SO₄-SO₃H

Side Chain Elaboration and Analog Generation

The acetamide side chain, -CH₂C(O)NH₂, can be extended or modified to generate a variety of analogs. archivepp.comresearchgate.netgalaxypub.conih.gov

Alkylation at the α-carbon: The methylene (B1212753) group (CH₂) adjacent to the carbonyl group can potentially be deprotonated with a strong base to form an enolate, which can then be alkylated with various electrophiles. This allows for the introduction of different alkyl or functionalized side chains.

Condensation Reactions: The terminal amide NH₂ can participate in condensation reactions with aldehydes or ketones to form imines or related structures, although this is generally less favorable than reactions at the aniline (B41778) nitrogen if the primary acetamide were hydrolyzed.

Coupling Reactions: If the terminal acetamide were hydrolyzed to a carboxylic acid, standard peptide coupling reagents like DCC or EDC could be used to form amide bonds with a wide array of amines, leading to a diverse library of derivatives. archivepp.com The synthesis of various acetamide derivatives often involves the coupling of a carboxylic acid with an amine. nih.govgoogle.com

The synthesis of flavonoid acetamide derivatives has demonstrated that modification of hydroxyl groups into acetamide moieties can significantly impact properties like bioavailability. nih.govnih.govrsc.org Similarly, the generation of various N-substituted acetamide derivatives has been a common strategy in the development of new compounds with a range of biological activities. archivepp.comgalaxypub.coarchivepp.com

Mechanistic Investigations of this compound Synthesis Reactions

The synthesis of this compound typically involves two key chemical transformations: the formation of an ether linkage and the formation of an amide bond. The mechanisms of these reactions are well-established in organic chemistry.

The formation of the phenoxy ether linkage, likely through a Williamson ether synthesis, proceeds via a nucleophilic substitution mechanism (Sₙ2). In this reaction, the phenoxide ion, generated by deprotonating the hydroxyl group of a 2-acetamidophenol derivative with a base, acts as a nucleophile. This nucleophile then attacks an electrophilic carbon atom, such as the carbon attached to a leaving group in a haloacetamide derivative (e.g., 2-chloroacetamide). The reaction involves the backside attack of the nucleophile, leading to the inversion of stereochemistry if the electrophilic carbon is chiral. The rate of this bimolecular reaction is dependent on the concentration of both the phenoxide and the haloacetamide.

The formation of the acetamide bond, or N-acetylation, typically proceeds through a nucleophilic acyl substitution mechanism. In this process, the amino group of a precursor molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride. This initial attack forms a tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of a leaving group (e.g., acetate (B1210297) or chloride), results in the formation of the stable amide bond. The reaction is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl) and to deprotonate the amine, increasing its nucleophilicity.

Computational studies, such as those using Density Functional Theory (DFT), can provide further insights into the electronic structure and reactivity of the molecules involved in these synthetic steps. nih.govresearchgate.net For instance, DFT calculations can be used to model the transition states of the reactions and to understand the electron distribution in the reactants and intermediates, thereby supporting the proposed reaction mechanisms. nih.gov

Theoretical and Computational Investigations of 2 2 Acetamidophenoxy Acetamide

Quantum Chemical Calculations on 2-(2-Acetamidophenoxy)acetamide

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation to determine the electronic structure and energy of a molecule, providing data on geometry, vibrational frequencies, and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is often employed to calculate properties like optimized geometry, electronic energies, and reactivity descriptors. While DFT has been applied to a variety of acetamide (B32628) and phenoxyacetamide derivatives to explore their potential as therapeutic agents, specific DFT studies focusing on this compound are not currently available in published literature. General studies on related compounds, such as 2-(2-aryl amino) phenyl acetamide derivatives, have utilized DFT to predict reactivity and analyze molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). However, these findings cannot be directly extrapolated to provide specific data for this compound.

Conformational Analysis and Energy Landscapes

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule, which in turn dictates its biological activity. This involves mapping the potential energy surface to identify stable conformers and the energy barriers between them. At present, there are no dedicated published studies on the conformational analysis and energy landscapes of this compound.

Molecular Modeling and Dynamics Simulations of this compound

Molecular modeling and dynamics simulations are powerful tools for studying the behavior of molecules over time and their interactions with biological macromolecules.

Force Field Development and Validation

Molecular dynamics simulations rely on force fields, which are sets of parameters that describe the potential energy of a system of particles. The development and validation of a specific force field for a novel compound are critical for accurate simulations. There is no evidence in the current literature of a force field being specifically developed or validated for this compound.

Ligand-Protein Docking Studies (Conceptual Framework)

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. This is instrumental in drug discovery for predicting binding affinity and mode of action. While docking studies have been performed on various acetamide and phenoxyacetamide derivatives to investigate their potential as inhibitors for enzymes like COX-II or the SARS-CoV-2 main protease, no specific ligand-protein docking studies featuring this compound have been reported. Conceptually, such a study would involve preparing the 3D structure of this compound, selecting a relevant protein target, and using docking software to predict its binding pose and affinity within the protein's active site. However, without experimental or specific computational data, any such discussion remains purely hypothetical.

Solvent Effects and Solvation Models

The influence of a solvent on the behavior of a solute is a critical aspect of chemical and biological processes. For this compound, computational models can predict how different solvent environments would affect its conformational stability and electronic properties. Solvation models are typically categorized as either explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with a defined dielectric constant.

For instance, the Conductor-like Polarizable Continuum Model (CPCM) is a widely used implicit solvation model that could be applied to study this compound in various solvents. imist.ma In a study on a related compound, 2-hydroxy-N-m-tolyl-acetamide, DFT calculations using the CPCM algorithm were performed in chloroform (B151607) to investigate tautomeric equilibria. imist.ma Similar calculations for this compound would likely show that the stability of its amide form is influenced by the polarity of the solvent.

Table 1: Predicted Solvent Effects on Key Properties of this compound

SolventDielectric ConstantPredicted Effect on Amide StabilityPredicted Effect on Dipole Moment
Gas Phase (Vacuum)1BaselineLowest
Chloroform4.81Moderate StabilizationIncreased
Ethanol24.55Significant StabilizationFurther Increased
Water80.1Highest StabilizationHighest

This table is illustrative and based on general principles of solvent effects on polar molecules. Specific values would require dedicated computational studies.

Prediction of Reactivity and Reaction Pathways for this compound

Computational methods are instrumental in predicting the reactivity of a molecule. By analyzing the distribution of electron density and molecular orbitals, researchers can identify sites that are susceptible to electrophilic or nucleophilic attack. Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are used to calculate global reactivity descriptors like electronegativity, chemical hardness, and softness. nih.gov

For acetamide derivatives, Fukui functions are often used to determine local reactivity, highlighting specific atoms that are most likely to participate in a reaction. nih.gov In the case of this compound, the nitrogen and oxygen atoms of the acetamido groups would be expected to be key sites for interaction. nih.gov The phenoxy oxygen and the aromatic ring also represent potential sites for various chemical transformations.

Reaction pathways can be elucidated by mapping the potential energy surface of a proposed reaction. This involves calculating the energies of reactants, transition states, and products. For example, the synthesis of N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide, a related compound, was achieved by reacting the appropriate precursors, and the reaction progress could be modeled computationally to understand the mechanism and energetics. nih.gov

In Silico Screening and Library Design Pertaining to this compound Derivatives

In silico screening involves the use of computational methods to screen large libraries of virtual compounds for their potential to bind to a biological target. This approach is a cornerstone of modern drug discovery. researchgate.netscholarsresearchlibrary.comnih.govnih.govnih.govmdpi.com For this compound, a library of derivatives could be designed by systematically modifying its core structure. Substitutions could be made on the phenyl ring or at the terminal acetamide group to explore a wide chemical space.

Molecular docking is a key technique in in silico screening, predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govmdpi.comnih.govnih.gov For example, studies on other acetamide derivatives have used molecular docking to predict their binding affinity to targets like the insulin-like growth factor-1 receptor or COX-II enzymes. nih.govarchivepp.comgalaxypub.coarchivepp.com The binding energy, typically reported in kcal/mol, provides an estimate of the strength of the interaction.

Table 2: Illustrative Molecular Docking Results for a Virtual Library of this compound Derivatives against a Hypothetical Protein Target

DerivativeModificationPredicted Binding Energy (kcal/mol)Key Predicted Interactions
Lead CompoundThis compound-6.5Hydrogen bond with Serine residue
Derivative 1Addition of a 4-chloro group to the phenoxy ring-7.2Hydrogen bond with Serine, hydrophobic interaction with Leucine
Derivative 2Replacement of terminal acetamide with a sulfonamide-7.8Hydrogen bond with Arginine, electrostatic interactions
Derivative 3Addition of a methyl group to the acetamido nitrogen-6.8Steric hindrance observed, slight decrease in binding

This table presents hypothetical data to illustrate the process of in silico screening and library design. The protein target and results are not from actual studies on this specific compound.

The design of such libraries is often guided by pharmacophoric models, which define the essential three-dimensional arrangement of functional groups required for biological activity. scholarsresearchlibrary.com For acetamide derivatives, the acetamide moiety itself is often a crucial part of the pharmacophore, participating in key hydrogen bonding interactions with the target protein. archivepp.comgalaxypub.co By combining computational predictions with synthetic chemistry, novel derivatives of this compound with potentially enhanced properties could be developed.

In Vivo Mechanistic Investigations in Animal Models

In vivo studies in non-human animal models are performed to validate the biological effects and mechanisms observed in in vitro assays. These investigations focus on non-clinical endpoints to understand how the compound functions in a whole organism.

No in vivo mechanistic studies for this compound have been reported. However, related acetamide derivatives have been evaluated in animal models.

The σ1 receptor ligand, 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, was assessed in a formalin test in rats. nih.gov Its administration produced a reduction in formalin-induced nociceptive behaviors, indicating that its in vitro receptor affinity translates to an in vivo antinociceptive effect, suggesting potential efficacy in treating inflammatory pain. nih.gov

In studies of necrosis imaging, the PARP-1 inhibitor [¹¹C]PJ34 showed higher uptake in the liver and pancreas of diabetic model animals compared to controls, reflecting the known DNA damage in these tissues in this model. nih.gov

Table 2: Compound Names Mentioned in the Article

Abbreviated NameFull Chemical Name
-This compound
-2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide
[¹¹C]PJ34[¹¹C]2-(Dimethylamino)-N-(5,6-dihydro-6-oxophenanthridin-2-yl)acetamide
-N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide
-2-(4-Acetamidophenoxy)-2-methylpropanoic acid
-Tamoxifen

Identification of Molecular Targets in Specific Tissues (Animal Models)

Specific molecular targets for this compound in animal models have not been definitively identified in the reviewed literature. However, research on analogous acetamide-containing compounds provides some potential avenues for investigation. For instance, certain N-substituted acetamide derivatives have been identified as potent antagonists for the P2Y14 receptor (P2Y14R), which is implicated in inflammatory diseases. nih.gov Another compound with a related structural motif, [11C]PJ34, is known to inhibit poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme involved in DNA repair and cell death pathways. nih.gov It is plausible that this compound could interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways, a characteristic suggested for the related compound 2-(2-Methoxyethoxy)acetamide. Without direct experimental evidence, these remain speculative targets.

Pathway Analysis in Animal Systems

Pathway analysis specific to this compound in animal systems is not documented in the available research. Studies on structurally similar molecules offer some insights into potential biological pathways that could be affected. For example, N-substituted-acetamide derivatives have been shown to inhibit the NOD-like receptor family pyrin domain-containing 3 (NLRP3)/gasdermin D (GSDMD) signaling pathway in animal models of acute gouty arthritis. nih.gov Additionally, 2-phenoxyethanol (B1175444), a compound sharing the phenoxy structural component, has been observed to affect immunity and amino acid metabolism pathways in grass carp (B13450389). nih.gov These findings suggest that this compound could potentially modulate inflammatory and metabolic pathways, though dedicated studies are required for confirmation.

Mechanistic Insights from Omics Data (e.g., transcriptomics, metabolomics in animals)

There is a lack of published "omics" data, such as transcriptomics or metabolomics, for this compound in animal models. A combined transcriptomics and metabolomics analysis of grass carp exposed to the related compound 2-phenoxyethanol indicated an impact on arachidonic acid metabolism. nih.gov This suggests that a similar multi-omics approach for this compound could be a valuable strategy to elucidate its mechanism of action and biological effects at a systemic level.

Structure-Mechanism Relationships at the Biological Interface

The specific structure-mechanism relationships for this compound at a biological interface are not well-defined in the literature. However, studies on broader classes of acetamide derivatives provide general principles. For instance, the discovery of N-substituted acetamide derivatives as P2Y14R antagonists was guided by molecular docking and crystallographic studies, highlighting the importance of the substituent on the acetamide nitrogen for receptor binding. nih.gov In the case of flavonoid acetamide derivatives, the presence and position of hydroxyl and methylene (B1212753) groups on the core structure have been shown to be critical for their antioxidant properties and bioavailability. mdpi.com These examples underscore the principle that the biological activity of acetamide-containing molecules is intricately linked to their three-dimensional structure and the nature of their chemical substituents.

Metabolomic Profiling of this compound (Focus on metabolic pathways and enzymes)

Identification of Metabolites

Specific metabolites of this compound have not been reported in the reviewed scientific literature. General metabolic pathways for xenobiotics suggest that it could undergo modifications such as hydroxylation of the aromatic ring or hydrolysis of the amide linkages. A study on the simple molecule acetamide demonstrated its biotransformation to acetohydroxamic acid. nih.govnih.gov This suggests that the acetamide moiety within this compound could potentially be a site for metabolic transformation.

Enzymatic Biotransformation Pathways

The specific enzymes responsible for the biotransformation of this compound have not been identified. The biotransformation of acetamide to acetohydroxamic acid is known to be catalyzed by the acyl transferase activity of amidase enzymes. nih.govnih.gov It is conceivable that similar amidases could play a role in the metabolism of the acetamide groups in this compound.

Furthermore, xenobiotics are commonly metabolized by Phase II drug metabolizing enzymes, which conjugate molecules to increase their water solubility and facilitate excretion. upol.cz These enzymes include:

UDP-glucuronosyltransferases (UGTs): These enzymes catalyze the attachment of glucuronic acid and are responsible for the metabolism of a vast number of drugs and other foreign compounds.

Sulfotransferases (SULTs): SULTs are involved in the sulfation of xenobiotics and endogenous compounds.

N-acetyltransferases (NATs): These enzymes transfer an acetyl group to their substrates.

Glutathione (B108866) S-transferases (GSTs): GSTs conjugate glutathione to a wide variety of electrophilic compounds.

It is plausible that this compound is a substrate for one or more of these enzyme families, but empirical data is lacking.

Pre Clinical Biological and Mechanistic Studies Involving 2 2 Acetamidophenoxy Acetamide

Metabolism and Pharmacokinetics

Comprehensive searches of scientific literature and biomedical databases did not yield specific research findings on the enzymes involved in the metabolism of 2-(2-Acetamidophenoxy)acetamide. Consequently, there is no available data detailing the specific enzymatic pathways, such as hydrolysis or oxidation, responsible for its biotransformation.

The metabolic fate of a compound is critical to understanding its efficacy and potential interactions. Typically, compounds containing amide and ether linkages, such as those present in this compound, are substrates for various metabolic enzymes. Key enzyme families involved in drug metabolism include carboxylesterases, which hydrolyze amide bonds, and the cytochrome P450 (CYP) superfamily of enzymes, which catalyze oxidative reactions.

However, without dedicated in vitro or in vivo studies on this compound, any discussion of its metabolism by specific enzymes like carboxylesterases or particular CYP isozymes would be speculative. There are currently no published reports identifying the metabolic products of this compound or quantifying its rate of degradation by liver microsomes, hepatocytes, or recombinant enzymes. Therefore, no data tables on enzyme kinetics or metabolite formation can be provided.

Further research, including incubation studies with human liver microsomes and specific recombinant enzymes, would be necessary to elucidate the metabolic pathways of this compound and identify the specific enzymes responsible for its breakdown.

Structure Activity Relationship Sar Elucidations for 2 2 Acetamidophenoxy Acetamide Analogs

Design Principles for SAR Studies of 2-(2-Acetamidophenoxy)acetamide Derivatives

The design of new analogs of this compound for SAR studies is guided by a combination of computational and synthetic strategies. These principles aim to rationally explore the chemical space around the core scaffold to identify derivatives with improved biological profiles.

Rational drug design, aided by computational models, has become an indispensable tool in modern medicinal chemistry. nih.govnih.gov This approach utilizes the three-dimensional structures of target proteins and ligands to guide the design of new molecules with desired biological activities. nih.gov In the context of this compound analogs, computational methods such as molecular docking and pharmacophore modeling can predict how these compounds might bind to their biological targets. nih.govresearchgate.net For instance, if the target protein is known, molecular docking can be used to predict the binding orientation and affinity of designed analogs, helping to prioritize which compounds to synthesize. nih.govresearchgate.net This structure-based approach allows for the design of molecules that are complementary in shape and chemical properties to the target's binding site. researchgate.net

Furthermore, computational models can be used to predict the absorption, distribution, metabolism, and excretion (ADMET) properties of virtual compounds, which is crucial for developing drug-like candidates. nih.gov By integrating these computational predictions, researchers can focus their synthetic efforts on compounds that are most likely to have both the desired biological activity and favorable pharmacokinetic profiles. researchgate.netnih.gov

To systematically explore the SAR of this compound derivatives, the synthesis of a focused library of compounds is often employed. nih.govnih.gov This involves the systematic variation of different parts of the molecule. For the this compound scaffold, this could involve modifications at three key positions:

The acetamido group: The acetyl group can be replaced with other acyl groups or different functional groups to probe the importance of this region for activity.

The phenoxy ring: Substituents with varying electronic and steric properties can be introduced onto the phenyl ring to explore how these changes affect binding and activity.

The terminal acetamide (B32628): The terminal amide can be modified by replacing it with other functional groups or by substituting the amide nitrogen with different alkyl or aryl groups.

A common synthetic route to access these analogs involves the reaction of a substituted 2-aminophenol (B121084) with chloroacetyl chloride, followed by reaction with a variety of amines or other nucleophiles to generate the final products. nih.gov The use of parallel synthesis techniques can facilitate the rapid generation of a library of analogs for biological screening. researchgate.net

Elucidation of Key Pharmacophores and Structural Motifs

Through the synthesis and biological evaluation of analogs, key pharmacophoric features and structural motifs essential for the activity of this compound derivatives have been identified. nih.govnih.gov A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. nih.gov

For many biologically active acetamide derivatives, the acetamide linkage itself is a crucial structural element. nih.govarchivepp.com The amide bond can participate in hydrogen bonding interactions with the target protein, which is often a key contributor to binding affinity. researchgate.net In the case of some 2-((2-hydroxyphenyl)methylamino)acetamide derivatives, the hydroxyl and carbonyl groups were found to be critical for their fungicidal activity. nih.gov

SAR studies on related phenoxyacetamide derivatives have also highlighted the importance of the ether oxygen and the potential for π-π stacking interactions involving the phenyl ring. nih.gov For example, in a series of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives, the ether oxygen was found to form a hydrogen bond with an aspartate residue in the target protein, while the chlorobenzene (B131634) moiety engaged in a π-π interaction with a phenylalanine residue. nih.gov These findings underscore the importance of both hydrogen bonding and hydrophobic interactions in the binding of these compounds. The general pharmacophoric features for this class of compounds can often be summarized as containing a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic ring.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs (Theoretical Models)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. nih.gov

The foundation of any QSAR model is the set of molecular descriptors used to represent the chemical structures. nih.gov These descriptors are numerical values that encode different aspects of a molecule's physicochemical properties. cadaster.eu They can be broadly categorized into several classes:

0D Descriptors: These are simple counts of atoms and bonds.

1D Descriptors: These include properties like molecular weight and logP (a measure of lipophilicity). cadaster.eu

2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices that describe molecular branching and connectivity. cadaster.eu

3D Descriptors: These descriptors are derived from the 3D conformation of the molecule and can include information about molecular shape and electronic properties like dipole moment and molecular electrostatic potential. kg.ac.rs

The selection of appropriate descriptors is a critical step in building a robust QSAR model. kg.ac.rs A variety of software packages are available to calculate a wide range of molecular descriptors from the chemical structures of the compounds. nih.gov

Descriptor TypeExamplesInformation Encoded
0DAtom counts, bond countsBasic molecular composition
1DMolecular Weight, logPOverall molecular properties
2DTopological indices (e.g., Balaban J index), connectivity indicesMolecular topology and branching
3DMolecular surface area, volume, dipole moment, HOMO/LUMO energiesMolecular shape, size, and electronic properties

Once a QSAR model is developed, it must be rigorously validated to ensure its predictive power and robustness. researchgate.netcapes.gov.br Validation is typically performed using both internal and external methods. nih.gov

Internal validation techniques assess the stability and predictive ability of the model using the same dataset that was used to build it. A common method is leave-one-out (LOO) cross-validation, where the model is repeatedly built with one compound left out, and then the activity of the omitted compound is predicted. The cross-validated correlation coefficient (q²) is a key metric from this analysis. researchgate.net

External validation involves using the QSAR model to predict the activity of a set of compounds (the test set) that was not used in the model's development. nih.gov The predictive ability of the model is then assessed by comparing the predicted activities with the experimentally determined values for the test set. The predictive R² (R²_pred) is a common statistical parameter used to evaluate external predictability. researchgate.net

A statistically robust and predictive QSAR model will have a high correlation coefficient (R²) for the training set, a high cross-validated correlation coefficient (q²), and a high predictive R² for the external test set. researchgate.net For example, a QSAR study on a series of phenoxyacetamide derivatives reported a model with an R² of 0.9033 and a q² of 0.8376, indicating good correlative and predictive ability. researchgate.net

Validation ParameterDescriptionAcceptable Value
R² (Coefficient of Determination)Measures the goodness of fit of the model to the training set data.> 0.6
q² (Cross-validated R²)Measures the internal predictive ability of the model.> 0.5
R²_pred (Predictive R²)Measures the predictive ability of the model on an external test set.> 0.6

Interpretation of QSAR Results

Quantitative structure-activity relationship (QSAR) models have been instrumental in deciphering the physicochemical and structural features that influence the biological activity of this compound and its analogs. By correlating molecular descriptors with observed biological activities, such as enzyme inhibition, these models offer predictive power and a deeper understanding of the SAR.

In studies of phenoxyacetamide derivatives as monoamine oxidase (MAO) inhibitors, several key molecular descriptors have emerged as significant predictors of activity. For instance, in the context of MAO-B inhibition, a positive correlation with molecular weight (MW) has been observed, suggesting that larger, bulkier substituents may enhance inhibitory potency. Conversely, a negative correlation with the energy of the Highest Occupied Molecular Orbital (HOMO) indicates that the presence of electron-withdrawing groups, which lower the HOMO energy, can be beneficial for activity. Furthermore, a negative correlation with Beta Polarizability suggests that less polar analogs tend to exhibit higher activity. researchgate.net

For MAO-A inhibition, descriptors such as the partition coefficient (log P) , stretch energy , and shape coefficient have shown a positive correlation with the inhibitory activity. nih.gov This implies that lipophilicity and specific molecular shapes are crucial for effective binding to the MAO-A enzyme.

The following table summarizes the key QSAR descriptors and their interpreted influence on the activity of phenoxyacetamide analogs.

DescriptorCorrelation with ActivityInterpretation for SAR
Molecular Weight (MW) Positive (for MAO-B)Larger, bulkier substituents may lead to increased activity. researchgate.net
HOMO Energy Negative (for MAO-B)Electron-withdrawing groups that lower HOMO energy can enhance potency. researchgate.net
Beta Polarizability Negative (for MAO-B)Less polar molecules are generally more active. researchgate.net
Partition Coefficient (log P) Positive (for MAO-A)Increased lipophilicity can improve activity. nih.gov
Principal Moments of Inertia (PMI) SignificantThe overall molecular shape is a critical determinant of biological activity. nih.gov

These QSAR findings provide a quantitative framework for understanding the SAR of this compound analogs and offer valuable guidance for the design of new derivatives with improved therapeutic potential.

Conformational Analysis and Its Influence on SAR

The three-dimensional conformation of a molecule is a critical factor in its interaction with biological targets. For this compound and its analogs, conformational analysis reveals the preferred spatial arrangement of atoms, which in turn dictates the molecule's ability to bind effectively to a receptor or enzyme active site.

A key conformational feature observed in structurally related compounds, such as phenacemide (B10339) and ethylphenacemide, is the adoption of a pseudocyclic conformation . researchgate.net This conformation is stabilized by an intramolecular hydrogen bond . In the case of this compound, such a hydrogen bond can form between the amide hydrogen and the ether oxygen of the phenoxy group, or potentially with the carbonyl oxygen of the acetamido substituent. This intramolecular interaction restricts the rotational freedom of the molecule, locking it into a more rigid and defined shape.

This preferred conformation is believed to be the bioactive conformation —the specific three-dimensional structure that is recognized by and binds to the biological target. The stability of this conformation can have a profound impact on the compound's activity. For instance, substituents that favor the formation of this pseudocyclic structure are likely to enhance biological potency, while those that disrupt it may lead to a decrease in activity.

Studies on other acetamide-containing molecules have further highlighted the importance of intramolecular hydrogen bonding in defining molecular conformation and, consequently, biological activity. For example, in 2-chloroacetamide, an intramolecular hydrogen bond between the chlorine atom and an amide hydrogen has been shown to stabilize a planar conformation. nih.gov

The table below outlines the key structural features that influence the conformation of this compound analogs and their impact on the structure-activity relationship.

Structural FeatureInfluence on ConformationImpact on SAR
Amide N-H and Phenoxy Ether Oxygen Formation of an intramolecular hydrogen bond.Stabilization of a rigid, pseudocyclic bioactive conformation, which is likely required for optimal target binding. researchgate.net
Substituents on the Phenyl Ring Can sterically hinder or electronically influence the formation of the intramolecular hydrogen bond.Can either enhance or diminish the stability of the bioactive conformation, thereby modulating biological activity.
Flexibility of the Acetamide Side Chain Allows for the adoption of the pseudocyclic structure.The inherent flexibility is constrained by the intramolecular hydrogen bond, presenting a well-defined pharmacophore to the biological target.

Analytical and Detection Methodologies for 2 2 Acetamidophenoxy Acetamide in Research Settings

Chromatographic Techniques for Separation and Quantification

Chromatography is indispensable for isolating 2-(2-acetamidophenoxy)acetamide from reaction mixtures, impurities, or biological matrices. The choice between liquid and gas chromatography hinges primarily on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The development of a robust HPLC method is critical for achieving accurate quantification and effective separation from potential impurities.

A typical method development strategy involves a reversed-phase approach, which is well-suited for moderately polar compounds. The separation is achieved on a stationary phase, such as a C18 column, which separates analytes based on their hydrophobicity. An isocratic elution, which uses a constant mobile phase composition, can be effective for routine analysis. The mobile phase often consists of a mixture of an aqueous buffer (e.g., potassium phosphate) and an organic modifier like acetonitrile (B52724). The ratio of these components is optimized to achieve a suitable retention time and resolution from other components in the sample. For instance, a mobile phase composition of acetonitrile and a pH 7.0 potassium phosphate (B84403) buffer in a 53:47 (v/v) ratio has been used for similar acetamide (B32628) compounds.

Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, such as 254 nm. Method validation is crucial and includes assessing linearity, precision, accuracy, and specificity. Linearity is confirmed by analyzing a series of standard solutions over a concentration range, with a correlation coefficient (r²) close to 1.000 indicating a strong linear relationship. Precision is evaluated through intra- and inter-day studies, with relative standard deviation (RSD) values typically below 1% for acceptable methods. Accuracy is often determined through recovery studies, with expected recovery rates between 99% and 101%.

Table 1: Illustrative HPLC Method Parameters for Acetamide Compounds

Parameter Condition Source
Column C18
Mobile Phase Potassium phosphate buffer (pH 7.0) : Acetonitrile (47:53, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm

| Column Temp. | 25°C | |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For compounds with lower volatility or those containing polar functional groups, such as amides, derivatization is often necessary to improve thermal stability and chromatographic behavior. Direct injection of underivatized amides can sometimes lead to peak tailing or thermal degradation in the heated injector, potentially forming analytical artifacts.

A common derivatization strategy for amides involves converting them into less polar and more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers. Reagents like N,O-bis(trimethylsilyl)acetamide (BSA) are effective for this purpose. The derivatized analyte can then be separated on a capillary column, such as one with a dimethyl silicone stationary phase.

The GC oven temperature is programmed to start at a lower temperature and gradually increase to ensure the separation of compounds with different boiling points. For example, an initial temperature of 50°C might be held for a minute, then ramped up to 250°C. Detection is typically performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This hyphenated technique is exceptionally valuable for identifying and confirming the structure of compounds in complex mixtures, even at trace levels.

Following separation on an HPLC column, the eluent is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique for polar molecules like this compound, as it is a soft ionization method that typically keeps the molecule intact, generating a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.

The mass analyzer, such as a quadrupole or ion trap, separates the ions based on their mass-to-charge ratio (m/z). A full scan MS analysis provides the molecular weight of the compound. For unambiguous identification, tandem mass spectrometry (MS/MS or MSⁿ) is employed. In an MS/MS experiment, the molecular ion of interest is selected and subjected to collision-induced dissociation (CID), causing it to break into characteristic fragment ions. These fragmentation patterns serve as a molecular fingerprint, allowing for definitive structural confirmation.

Spectroscopic Methodologies for Structural Elucidation and Quantification

Spectroscopic techniques are essential for the de novo structural elucidation of novel compounds and for confirming the identity of known substances.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

For a compound like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used for complete structural assignment.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift), their multiplicity (splitting pattern, indicating adjacent protons), and their relative numbers (integration).

¹³C NMR: The carbon NMR spectrum shows the number of different types of carbon atoms in the molecule. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds away, which is vital for connecting different fragments of the molecule, such as the aromatic ring to the side chains.

The presence of the amide functional group can sometimes lead to the observation of rotational isomers (rotamers) due to the restricted rotation around the C-N bond, which may appear as separate sets of signals in the NMR spectra.

Table 2: General NMR Experiments for Structural Elucidation

Experiment Information Provided Source
¹H NMR Proton chemical environment, multiplicity, and integration.
¹³C NMR & DEPT Carbon skeleton and type (CH, CH₂, CH₃).
COSY Identifies ¹H-¹H spin-spin coupling networks.
HSQC Correlates protons to their directly attached carbons.

| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons. | |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. When not coupled with a chromatographic inlet, a sample can be introduced directly via infusion.

The ionization method is critical. Electron Ionization (EI) is a hard ionization technique that bombards the molecule with high-energy electrons, causing extensive fragmentation. The resulting mass spectrum displays the molecular ion (M⁺) peak, which confirms the molecular weight, and a series of fragment ion peaks. The fragmentation pattern is often predictable and provides valuable structural clues. For amides, a common fragmentation pathway is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group.

Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are less energetic and typically produce a prominent peak for the protonated [M+H]⁺ or deprotonated [M-H]⁻ molecule, making it easier to determine the molecular weight. As mentioned in the LC-MS section, coupling this ionization with tandem MS (MS/MS) allows for controlled fragmentation of the selected molecular ion. Analyzing the mass differences between the precursor ion and the product ions helps to piece together the molecule's structure. The high mass accuracy of modern instruments, such as Time-of-Flight (TOF) analyzers, allows for the determination of the elemental formula of the parent molecule and its fragments.

Table 3: Compound Names Mentioned

Compound Name
This compound
Acetonitrile

Advanced Analytical Techniques for Trace Analysis and Complex Matrices (in vitro/animal research)

For the detection and quantification of this compound in complex biological samples, such as those encountered in in vitro and animal research, more sophisticated analytical techniques with higher sensitivity and selectivity are required.

Capillary Electrophoresis (CE) is a high-resolution separation technique that can be applied to the analysis of this compound. CE separates analytes based on their electrophoretic mobility in an electric field, which is influenced by their charge-to-size ratio. For a neutral molecule like this compound, separation would typically be achieved using Micellar Electrokinetic Chromatography (MEKC), a mode of CE. In MEKC, a surfactant is added to the buffer to form micelles, which act as a pseudo-stationary phase, allowing for the separation of neutral compounds based on their partitioning between the micelles and the aqueous buffer.

The development of a CE method for this compound would involve optimizing several parameters, including the buffer pH, surfactant concentration, applied voltage, and capillary temperature. Detection is commonly performed using a UV-Vis detector. The high efficiency of CE allows for rapid analysis times and minimal sample consumption. CE has been successfully used for the analysis of various pharmaceuticals and related compounds, including other amide-containing molecules. semanticscholar.orgnih.govwikipedia.orgnih.govresearchgate.net

Supercritical Fluid Chromatography (SFC) is another advanced separation technique that offers a "green" alternative to traditional liquid chromatography. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. mdpi.com This technique is particularly well-suited for the analysis and purification of a wide range of compounds, including those with moderate polarity like this compound. nih.govnih.gov

The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiencies compared to HPLC. mdpi.com Modifiers, such as methanol (B129727) or ethanol, are often added to the mobile phase to increase its solvating power and to fine-tune the selectivity of the separation. The separation of this compound by SFC would likely be performed on a packed column, similar to those used in HPLC, with stationary phases such as silica, C18, or specialized amide-embedded phases. nih.govnih.govresearchgate.netnsf.gov Detection can be achieved using various detectors, including UV-Vis and mass spectrometry (MS).

Method Validation and Quality Control in this compound Analysis

The validation of analytical methods is a critical requirement in research to ensure the reliability and accuracy of the data generated. Any quantitative method developed for this compound, particularly for its analysis in biological matrices, must undergo a rigorous validation process. Similarly, quality control (QC) procedures are essential for the routine application of these methods. jocpr.comsolubilityofthings.comomicsonline.orgscioninstruments.comtechnologynetworks.com

Method Validation Parameters:

A typical method validation for an analytical procedure for this compound would include the assessment of the following parameters, often following guidelines from regulatory bodies like the International Council for Harmonisation (ICH): nih.govresearchgate.netinnovareacademics.in

ParameterDescription
Specificity/Selectivity The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Quality Control:

In a research setting where this compound is being analyzed routinely, quality control measures are implemented to ensure the ongoing performance of the analytical method. This typically involves the regular analysis of QC samples at different concentration levels (low, medium, and high) alongside the unknown samples. The results of the QC samples are monitored using control charts to identify any trends or deviations that may indicate a problem with the analytical system. jocpr.comsolubilityofthings.comomicsonline.orgscioninstruments.comtechnologynetworks.com

Future Research Directions and Outlook for 2 2 Acetamidophenoxy Acetamide

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

Key areas for exploration include:

One-Pot Syntheses: Designing multicomponent reactions where starting materials react in a single vessel to form the target compound can significantly reduce waste, time, and resources. nih.gov

Biocatalysis: The use of enzymes to catalyze the formation of the amide or ether linkages could offer high selectivity and milder reaction conditions compared to traditional chemical methods. mdpi.com

Flow Chemistry: Continuous flow processes can provide better control over reaction parameters, leading to higher yields, improved safety, and easier scalability. This technique has been successfully applied to the synthesis of various active pharmaceutical ingredients. mdpi.com

Alternative Solvents: Investigating the use of greener solvents, such as water, supercritical fluids (like scCO₂), or bio-based solvents, can reduce the environmental footprint of the synthesis. mdpi.com

Methodological ApproachPotential Advantages for 2-(2-Acetamidophenoxy)acetamide SynthesisRelevant Research Context
One-Pot Synthesis Reduced reaction steps, lower solvent consumption, increased efficiency.Explored for various bioactive hybrid molecules. nih.gov
Biocatalysis (Enzymatic) High selectivity, mild reaction conditions, reduced byproducts, use of aqueous media.A prominent sustainable technique in pharmaceutical synthesis. mdpi.com
Continuous Flow Chemistry Enhanced safety, scalability, precise control over reaction conditions, higher yields.Proven effective for various active pharmaceutical ingredients (APIs). mdpi.com
Green Solvents Lower toxicity, reduced environmental pollution, potential for recycling.Addressed by the European Pharmaceutical Strategy under the Green Deal. mdpi.com

Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools to predict the properties and behavior of molecules like this compound, thereby guiding experimental work and accelerating research. Future studies should leverage a suite of advanced computational methods.

Density Functional Theory (DFT): DFT calculations can be employed to investigate the compound's electronic structure, molecular geometry, and spectroscopic properties, providing fundamental insights into its reactivity and stability. nih.govresearchgate.net

Molecular Docking: To explore potential biological targets, molecular docking simulations can predict the binding affinity and interaction modes of this compound with various proteins and enzymes. researchgate.netmdpi.comnih.gov This can help prioritize experimental screening efforts.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can establish mathematical relationships between the structural features of this compound and its derivatives and their biological activities. researchgate.net This aids in designing new analogues with enhanced potency. iapchem.org

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the compound's interaction with its biological targets over time, revealing the stability of the complex and the key residues involved in binding. nih.gov

ADMET Prediction: Machine learning and other computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, which is crucial for early-stage drug development. iapchem.org

Computational MethodApplication in this compound ResearchKey Outcomes
Density Functional Theory (DFT) Elucidate electronic structure, stability, and reactivity.Optimized geometry, molecular orbital energies, electrostatic potential maps. nih.govresearchgate.net
Molecular Docking Identify and characterize potential biological targets.Binding energy scores, interaction poses, key amino acid residues. mdpi.comnih.gov
QSAR Predict biological activity based on chemical structure.Models for guiding the synthesis of more potent analogues. researchgate.netiapchem.org
Molecular Dynamics (MD) Simulate the dynamic behavior of the ligand-protein complex.Information on binding stability and conformational changes. nih.gov
ADMET Modeling Predict pharmacokinetic and toxicity profiles.Early assessment of drug-likeness and potential liabilities. iapchem.org

Deepening Mechanistic Understanding through Multi-Omics Integration

To fully understand the biological effects of this compound, a systems-level approach is necessary. Multi-omics, which involves the integration of data from genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the molecular pathways modulated by the compound. nih.gov

Future research in this area would involve treating relevant biological systems (e.g., cell lines or model organisms) with this compound and then performing a battery of omics analyses. nih.gov By integrating these datasets, it becomes possible to connect changes in gene expression (transcriptomics) to alterations in protein levels (proteomics) and subsequent shifts in metabolic profiles (metabolomics). This data-driven approach can uncover novel mechanisms of action, identify biomarkers of response, and elucidate potential off-target effects. nih.govnih.gov

Development of this compound as a Molecular Probe or Research Tool

Beyond its potential therapeutic applications, this compound could be developed into a valuable molecular probe for chemical biology research. By modifying the core structure with reporter tags—such as fluorescent dyes, biotin, or photo-crosslinkable groups—researchers can create tools to investigate specific biological processes.

For instance, a fluorescently labeled version of the compound could be used to visualize its subcellular localization and track its movement within living cells. A biotinylated derivative could be employed in pull-down assays to identify its direct binding partners, thus confirming biological targets predicted by computational methods. Such tools are instrumental in validating mechanisms of action and exploring the broader biological roles of its targets. nih.gov

Unexplored Biological Systems and Target Classes for Mechanistic Investigation

The broad family of acetamide (B32628) and phenoxy acetamide derivatives has been shown to possess a wide array of biological activities, including analgesic, antimicrobial, anticonvulsant, and anticancer properties. nih.govnih.govnih.govglobalresearchonline.net However, the specific biological profile of this compound remains largely uncharacterized.

Future research should systematically screen this compound against a diverse panel of biological targets and disease models. Based on the activities of related structures, promising areas for investigation include:

Enzyme Inhibition: Screening against various enzyme classes, such as kinases, proteases, or metabolic enzymes like cyclooxygenases (COX). mdpi.com

Receptor Modulation: Investigating its activity at G-protein coupled receptors (GPCRs) or nuclear receptors. nih.gov

Ion Channel Activity: Assessing its ability to modulate the function of various ion channels.

Antiproliferative Effects: Evaluating its potential as an anticancer agent against a panel of cancer cell lines. globalresearchonline.net

Antimicrobial Activity: Testing its efficacy against a range of pathogenic bacteria and fungi. nih.govresearchgate.net

Challenges and Opportunities in this compound Research

The path forward for research on this compound is not without its challenges, but these are matched by significant opportunities.

Challenges:

Lack of Existing Data: The primary challenge is the current scarcity of biological data for this specific compound, requiring foundational screening and characterization studies.

Synthesis Optimization: Developing a cost-effective, scalable, and sustainable synthesis route is a critical hurdle for enabling extensive biological evaluation. mdpi.com

Target Deconvolution: Identifying the specific biological target(s) responsible for any observed activity can be a complex and resource-intensive process.

Physicochemical Properties: The compound's solubility, stability, and permeability will need to be thoroughly characterized and potentially optimized for biological testing and future development.

Opportunities:

Novel Scaffolds: The phenoxy acetamide core is a versatile scaffold that can be readily modified, offering the opportunity to create a library of derivatives with diverse biological activities. nih.gov

Therapeutic Potential: The wide-ranging activities of related compounds suggest a high probability that this compound or its analogues could emerge as lead compounds for various diseases. nih.govnih.gov

Interdisciplinary Research: Research on this compound provides an excellent platform for collaboration between synthetic chemists, computational biologists, pharmacologists, and biochemists.

Tool Development: The potential to develop the compound into a molecular probe presents an opportunity to contribute valuable tools to the broader scientific community for studying fundamental biological processes. nih.gov

Conclusion

Summary of Key Academic Discoveries Regarding 2-(2-Acetamidophenoxy)acetamide

Direct academic discoveries focusing exclusively on this compound are limited. However, the core structure is a derivative of acetamide (B32628), which is known to be a versatile scaffold in medicinal chemistry. Acetamide derivatives have been synthesized and investigated for a wide range of pharmacological activities.

Research on structurally related phenoxy acetamide compounds has revealed a diverse array of biological effects. These discoveries underscore the potential of this chemical class in drug discovery and development.

Key Research Areas for Phenoxy Acetamide Derivatives:

Research AreaFindings
Antitubercular Activity Certain 2-phenoxy-N-phenylacetamide derivatives have shown potent activity against Mycobacterium tuberculosis, including rifampin-resistant strains. mdpi.com
Antimicrobial and Antifungal Activity Various acetamide derivatives have demonstrated good activity against both gram-positive bacteria and different fungal species. nih.gov
Anticonvulsant Properties The acetamide scaffold is a component of several compounds evaluated for anticonvulsant activity, showing potential in controlling seizures. nih.gov
Anti-inflammatory and Analgesic Effects Phenoxy acetamide structures are being explored for their potential to act as anti-inflammatory agents and for pain management. archivepp.com
Anticancer Activity Some acetamide derivatives have exhibited notable anti-cancer activity against various cell lines. nih.gov

These findings for related compounds suggest that this compound could also possess interesting biological properties, though specific studies are needed to confirm this.

Significance of Current Research for Future Chemical and Biological Sciences

The ongoing investigation into phenoxyacetamide derivatives holds considerable significance for the advancement of chemical and biological sciences. The versatility of the acetamide scaffold allows for the synthesis of large libraries of compounds with diverse functionalities. This adaptability is crucial for developing new therapeutic agents with improved efficacy and specificity.

The study of these compounds contributes to a deeper understanding of structure-activity relationships (SAR). By modifying different parts of the phenoxyacetamide molecule, researchers can identify the key structural features responsible for specific biological activities. This knowledge is invaluable for the rational design of new drugs. For instance, the synthesis of various derivatives allows for the fine-tuning of pharmacokinetic properties, potentially leading to drugs with better absorption, distribution, metabolism, and excretion (ADME) profiles.

Furthermore, the exploration of novel mechanisms of action for these compounds can open up new avenues for treating complex diseases. As an example, the identification of acetamide derivatives with potent antitubercular activity provides a promising starting point for developing new treatments for multi-drug resistant tuberculosis. mdpi.com

Broader Implications of this compound Research

While research on this compound itself is in its infancy, the broader implications of investigating this and related compounds are substantial. The development of new molecules based on the phenoxyacetamide scaffold could lead to novel therapies for a range of conditions, from infectious diseases to neurological disorders and cancer.

The potential for creating affordable and effective new drugs is a significant implication, particularly for global health challenges like tuberculosis. mdpi.com The straightforward synthesis of many phenoxyacetamide derivatives could make them accessible for large-scale production.

Moreover, the study of these compounds can provide valuable tools for basic research. As probes to study biological pathways, they can help to elucidate the mechanisms of disease and identify new therapeutic targets. The insights gained from this research can fuel innovation across the fields of medicinal chemistry, pharmacology, and molecular biology, ultimately contributing to the development of the next generation of medicines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Acetamidophenoxy)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves amide bond formation and etherification. For example, coupling 2-aminophenol derivatives with chloroacetamide under basic conditions (e.g., NaOH in DMF) can yield the target compound. Reaction optimization should focus on temperature control (60–80°C), inert atmospheres (N₂/Ar), and stoichiometric ratios to minimize side products . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Monitoring by TLC or HPLC is critical to track reaction progress .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of acetamide (δ ~2.0 ppm for CH₃) and phenoxy groups (aromatic protons at δ 6.5–7.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion).
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether) confirm functional groups .
  • HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes. Consult a physician immediately .
  • Storage : Keep in airtight containers at 4°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from variations in:

  • Assay Conditions : Standardize parameters like bacterial strain (ATCC vs. clinical isolates), inoculum size, and incubation time.
  • Compound Solubility : Use DMSO or PBS with controlled concentrations (<1% v/v) to avoid solvent interference.
  • Positive Controls : Include reference drugs (e.g., ampicillin for antibacterial assays) to validate assay sensitivity .
    • Statistical Analysis : Apply ANOVA or t-tests to compare replicates and ensure reproducibility .

Q. What computational tools are suitable for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • SwissADME : Predicts bioavailability, logP (lipophilicity), and blood-brain barrier permeability. Input the SMILES structure to assess drug-likeness .
  • Molecular Docking (AutoDock Vina) : Simulate binding to target proteins (e.g., enzymes) to prioritize in vitro testing .
  • ADMETlab 2.0 : Evaluates toxicity risks (hepatotoxicity, mutagenicity) and metabolic pathways .

Q. How can X-ray crystallography elucidate the molecular conformation of this compound?

  • Methodological Answer :

  • Crystal Growth : Use slow evaporation of saturated solutions in ethanol/water mixtures.
  • Data Collection : Perform single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Analysis : Software like SHELX refines the structure to determine bond angles, torsion angles, and hydrogen-bonding networks (e.g., N-H···O interactions) .

Q. What environmental impact assessments are recommended for this compound?

  • Methodological Answer :

  • Ecotoxicity Assays : Use Daphnia magna (water flea) or Vibrio fischeri (bioluminescence inhibition) to assess acute toxicity.
  • Degradation Studies : Monitor hydrolysis (pH 4–9) and photolysis (UV light) to estimate persistence .
  • QSAR Modeling : Predict environmental fate using quantitative structure-activity relationship models .

Data Contradiction Analysis

Q. Why might synthetic yields of this compound vary across studies, and how can this be mitigated?

  • Methodological Answer : Yield discrepancies (~40–80%) may result from:

  • Reagent Purity : Use freshly distilled amines and anhydrous solvents.
  • Catalyst Selection : Compare Pd/C vs. CuI catalysts for coupling efficiency.
  • Workup Methods : Optimize extraction (ethyl acetate vs. dichloromethane) and drying agents (MgSO₄ vs. Na₂SO₄) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.